molecular formula C7H7ClN2 B12645935 Methylbenzenediazonium chloride CAS No. 107547-77-3

Methylbenzenediazonium chloride

Cat. No.: B12645935
CAS No.: 107547-77-3
M. Wt: 154.60 g/mol
InChI Key: DYZUKPGAHDACCP-UHFFFAOYSA-M
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Description

Methylbenzenediazonium chloride (CAS 107547-77-3) is a diazonium salt with the molecular formula C₇H₇ClN₂ and a molecular weight of 154.60 g/mol . This compound is typically synthesized via the diazotization of 4-methylaniline (para-toluidine) with nitrous acid (HNO₂) under acidic conditions at low temperatures (0–5 °C) to ensure stability . The diazonium group (-N₂⁺) is a highly reactive functional group, making this compound a versatile electrophilic intermediate in organic synthesis . Its mechanism of action involves the diazonium group acting as an excellent leaving group, enabling substitution reactions where it is replaced by a nucleophile with the release of nitrogen gas, or participating in coupling reactions with electron-rich aromatic systems . In research applications, this compound is widely used in azo coupling reactions to synthesize dyes, pigments, and heterocyclic compounds . It serves as a key building block in the Hantzsch reaction for the formation of complex structures like thiazolo[4,5-d]thiazole derivatives . Furthermore, it undergoes Sandmeyer and related reactions, allowing for the preparation of various functionalized aromatic compounds such as aryl chlorides, bromides, and nitriles . Its stability is moderate compared to other benzenediazonium salts, as the para-methyl group is a weak electron-donor . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

107547-77-3

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

2-methylbenzenediazonium;chloride

InChI

InChI=1S/C7H7N2.ClH/c1-6-4-2-3-5-7(6)9-8;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

DYZUKPGAHDACCP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1[N+]#N.[Cl-]

Origin of Product

United States

Preparation Methods

Materials Required

Reaction Steps

  • Preparation of Nitrous Acid :

    • Dissolve sodium nitrite in distilled water.
    • Add hydrochloric acid slowly while stirring to generate nitrous acid.
  • Diazotization Reaction :

    • In a separate flask, dissolve 4-methylaniline in hydrochloric acid solution.
    • Cool the mixture to 0-5°C using an ice bath.
    • Slowly add the nitrous acid solution to the cooled 4-methylaniline solution while maintaining the temperature.
  • Formation of this compound :

    • Stir the mixture for an additional 30 minutes at low temperature.
    • The product, this compound, can be precipitated by adding ice and then filtered out.

Reaction Mechanism

The mechanism of diazotization can be summarized as follows:

This reaction produces the diazonium ion, which is unstable and should be used immediately in further reactions.

Yields and Purity

The yield of this compound typically ranges from 60% to 90%, depending on reaction conditions such as temperature control and purity of starting materials. The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Applications

This compound serves as a versatile intermediate in organic synthesis, particularly for:

  • Azo dye production
  • Electrophilic aromatic substitution reactions
  • Synthesis of various functionalized aromatic compounds through Sandmeyer reactions.

Chemical Reactions Analysis

Types of Reactions: Methylbenzenediazonium chloride undergoes a variety of reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl (-OH), halides (Cl, Br, I), and cyanide (-CN) through reactions like the Sandmeyer reaction.

    Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.

Common Reagents and Conditions:

    Substitution by Hydroxyl Group: This reaction is typically carried out by warming the diazonium salt solution, leading to the formation of phenol and the release of nitrogen gas.

    Substitution by Halides: The reaction with potassium iodide or copper(I) chloride/bromide is carried out in the cold, resulting in the formation of iodobenzene or chlorobenzene/bromobenzene.

    Coupling Reactions: These reactions are usually performed in alkaline conditions with the diazonium salt and the coupling component (phenol or aromatic amine) in an ice-cold solution.

Major Products:

  • Phenol
  • Iodobenzene
  • Chlorobenzene
  • Bromobenzene
  • Azo Compounds

Scientific Research Applications

Methylbenzenediazonium chloride has a wide range of applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.
  • Biology: It serves as a reagent in the modification of biomolecules, such as the labeling of proteins and nucleic acids.
  • Medicine: The compound is utilized in the synthesis of pharmaceuticals, particularly in the development of drugs that require aromatic substitution reactions.
  • Industry: this compound is employed in the production of pigments, dyes, and other colorants used in textiles, printing, and plastics.

Mechanism of Action

The reactivity of methylbenzenediazonium chloride is primarily due to the presence of the diazonium group, which is a good leaving group. In substitution reactions, the diazonium group is replaced by a nucleophile, resulting in the formation of a new aromatic compound and the release of nitrogen gas. In coupling reactions, the diazonium group forms a bond with an electron-rich aromatic ring, leading to the formation of azo compounds.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methylbenzenediazonium chloride with three structurally similar benzenediazonium salts:

Compound Substituent Molecular Formula Stability Key Applications
Benzenediazonium chloride -H (unsubstituted) C₆H₅ClN₂⁺ Low Basic azo coupling, dye synthesis
4-Chlorobenzenediazonium chloride -Cl (para) C₆H₄Cl₂N₂⁺ High Photographic materials, stable dyes
4-Methoxybenzenediazonium chloride -OCH₃ (para) C₇H₇ClN₂O⁺ Low Light-sensitive coatings, azobenzenes
This compound -CH₃ (para) C₇H₇ClN₂⁺ Moderate Hantzsch reactions, intermediate synthesis
Key Observations:
  • Stability : Electron-withdrawing groups (e.g., -Cl) stabilize the diazonium ion by delocalizing the positive charge, whereas electron-donating groups (-CH₃, -OCH₃) reduce stability .
  • Reactivity : this compound is more reactive than 4-chloro derivatives but less prone to decomposition than unsubstituted benzenediazonium chloride.
  • Applications : Chloro-substituted derivatives are preferred in photographic films due to their stability, while methoxy-substituted salts are used in light-sensitive coatings .

Stability and Decomposition Pathways

  • Thermal Decomposition: this compound decomposes at 25–30°C, releasing nitrogen gas and forming 4-methylphenol. In contrast, 4-chlorobenzenediazonium chloride remains stable up to 40°C .
  • Photodegradation : Methoxy-substituted derivatives decompose rapidly under UV light, making them suitable for photolithography, whereas methyl-substituted variants require controlled lighting during storage .

Industrial and Pharmaceutical Relevance

  • Dye Synthesis : this compound produces orange-red azo dyes, while chloro-substituted analogs yield darker hues (e.g., maroon).
  • Pharmaceutical Intermediates : It is used to synthesize thiazolo[4,5-d]thiazoles, which exhibit antimicrobial activity. Chloro-substituted derivatives are avoided in drug synthesis due to toxicity concerns .

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